molecular formula C15H16N2O4 B2624084 N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034299-83-5

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2624084
CAS No.: 2034299-83-5
M. Wt: 288.303
InChI Key: XMQUUKPAOAZGKA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under basic conditions to form the furan-2-ylmethyl intermediate.

    Preparation of the tetrahydrofuran-3-yl intermediate: Tetrahydrofuran is subjected to selective oxidation to introduce a functional group at the 3-position.

    Coupling reaction: The furan-2-ylmethyl intermediate is coupled with the tetrahydrofuran-3-yl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the isonicotinamide moiety: The final step involves the reaction of the coupled intermediate with isonicotinic acid or its derivative under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan and tetrahydrofuran rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan and tetrahydrofuran compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-((tetrahydrofuran-2-yl)oxy)isonicotinamide
  • N-(furan-2-ylmethyl)-2-((tetrahydrofuran-4-yl)oxy)isonicotinamide
  • N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Uniqueness

N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-15(17-9-12-2-1-6-20-12)11-3-5-16-14(8-11)21-13-4-7-19-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQUUKPAOAZGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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